Welcome to the BenchChem Online Store!
molecular formula C13H19NO4 B8605958 1-Cyclohexyl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid CAS No. 52555-23-4

1-Cyclohexyl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No. B8605958
M. Wt: 253.29 g/mol
InChI Key: IFLCNIXATZTWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04739076

Procedure details

The 1-cyclohexyl derivative 5a was prepared in the current investigation from the enolic 4,5-dicarbethoxy-1-cyclohexyl-2,3-dioxopyrrolidine (1a) by a similar procedure conducted on nearly the same scale (ca. 0.088 mol of 1a used in many experiments). Both the 4,5-dicarbethoxy derivative 1a and the 4,5-dimethoxy derivative (mp 160° C.) have been used as starting materials with similar results. The procedure was identical with that described above for 5b, except that it was not necessary to conduct an evaporation to remove ethanol from the saponification mixture, which was instead filtered and poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification to precipitate the product. The typical yield of 5a, mp 154°-155° C., from 0.088 mol of starting material was 16 g (72%), a result equivalent to the best obtained from the more complex two-step conversion of 4-carbethoxy-1-cyclohexyl-2,3-dioxopyrrolidine described previously.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.088 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4,5-dimethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
starting material
Quantity
0.088 mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]1[CH:10](C(OCC)=O)[N:9]([CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2].[CH2:24](OC1C(=O)N(C(C)C)CC=1C(O)=O)[CH3:25]>>[CH:16]1([N:9]2[CH2:10][C:6]([C:1]([OH:3])=[O:2])=[C:7]([O:23][CH2:24][CH3:25])[C:8]2=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[C:1]([CH:6]1[CH2:10][N:9]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
Step Two
Name
Quantity
0.088 mol
Type
reactant
Smiles
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
Step Four
Name
4,5-dimethoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
Step Six
Name
starting material
Quantity
0.088 mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an evaporation
CUSTOM
Type
CUSTOM
Details
to remove ethanol from the saponification mixture, which
FILTRATION
Type
FILTRATION
Details
was instead filtered
ADDITION
Type
ADDITION
Details
poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification
CUSTOM
Type
CUSTOM
Details
to precipitate the product

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C(C(=C(C1)C(=O)O)OCC)=O
Name
Type
product
Smiles
C(=O)(OCC)C1C(C(N(C1)C1CCCCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04739076

Procedure details

The 1-cyclohexyl derivative 5a was prepared in the current investigation from the enolic 4,5-dicarbethoxy-1-cyclohexyl-2,3-dioxopyrrolidine (1a) by a similar procedure conducted on nearly the same scale (ca. 0.088 mol of 1a used in many experiments). Both the 4,5-dicarbethoxy derivative 1a and the 4,5-dimethoxy derivative (mp 160° C.) have been used as starting materials with similar results. The procedure was identical with that described above for 5b, except that it was not necessary to conduct an evaporation to remove ethanol from the saponification mixture, which was instead filtered and poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification to precipitate the product. The typical yield of 5a, mp 154°-155° C., from 0.088 mol of starting material was 16 g (72%), a result equivalent to the best obtained from the more complex two-step conversion of 4-carbethoxy-1-cyclohexyl-2,3-dioxopyrrolidine described previously.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.088 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4,5-dimethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
starting material
Quantity
0.088 mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]1[CH:10](C(OCC)=O)[N:9]([CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2].[CH2:24](OC1C(=O)N(C(C)C)CC=1C(O)=O)[CH3:25]>>[CH:16]1([N:9]2[CH2:10][C:6]([C:1]([OH:3])=[O:2])=[C:7]([O:23][CH2:24][CH3:25])[C:8]2=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[C:1]([CH:6]1[CH2:10][N:9]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
Step Two
Name
Quantity
0.088 mol
Type
reactant
Smiles
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
Step Four
Name
4,5-dimethoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
Step Six
Name
starting material
Quantity
0.088 mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an evaporation
CUSTOM
Type
CUSTOM
Details
to remove ethanol from the saponification mixture, which
FILTRATION
Type
FILTRATION
Details
was instead filtered
ADDITION
Type
ADDITION
Details
poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification
CUSTOM
Type
CUSTOM
Details
to precipitate the product

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C(C(=C(C1)C(=O)O)OCC)=O
Name
Type
product
Smiles
C(=O)(OCC)C1C(C(N(C1)C1CCCCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.